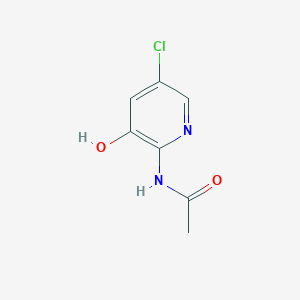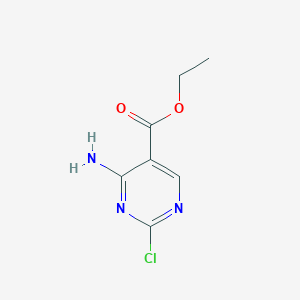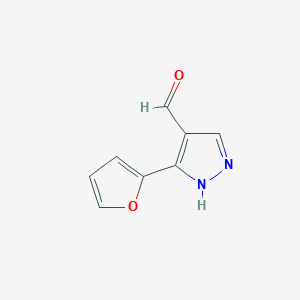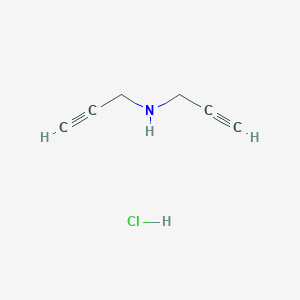
N-(2-aminoethyl)-N-(2-methylbenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-N-(2-methylbenzyl)amine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position and an aminoethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-aminoethyl)-N-(2-methylbenzyl)amine involves the reductive amination of 2-methylbenzaldehyde with ethylenediamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methylbenzyl chloride with ethylenediamine under basic conditions. This reaction often requires a solvent like ethanol and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The choice of catalysts and reducing agents can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminoethyl)-N-(2-methylbenzyl)amine can undergo oxidation reactions, typically forming imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, ethanol, halides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, primary amines.
Substitution: Halogenated amines, alkoxylated amines.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)-N-(2-methylbenzyl)amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and polymers. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-(2-methylbenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
N-(2-aminoethyl)-N-benzylamine: Lacks the methyl group on the benzyl ring, which may affect its binding properties and reactivity.
N-(2-aminoethyl)-N-(4-methylbenzyl)amine: Has the methyl group at the fourth position on the benzyl ring, potentially altering its steric and electronic properties.
N-(2-aminoethyl)-N-(2-chlorobenzyl)amine: Contains a chlorine substituent instead of a methyl group, which can significantly change its chemical behavior and applications.
Uniqueness: N-(2-aminoethyl)-N-(2-methylbenzyl)amine is unique due to the presence of the methyl group at the second position on the benzyl ring. This structural feature can influence its reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMFHVWDDNEQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608593 |
Source


|
| Record name | N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622373-91-5 |
Source


|
| Record name | N1-[(2-Methylphenyl)methyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622373-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)



